2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core substituted with a methylthio (-SMe) group at position 2 and a pinacol boronate ester at position 5. The compound’s molecular formula is C₁₂H₁₇BNO₂S, with a molecular weight of 252.15 g/mol . The pinacol boronate group enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science .
Properties
IUPAC Name |
2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-6-7-10(17-5)14-8-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKBDXPXVCJLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660638 | |
| Record name | 2-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849934-89-0 | |
| Record name | 2-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Introduction
2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1628606-29-0) is a compound that has garnered attention for its potential biological applications. Understanding its biological activity is crucial for its development in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19BN2O3S
- Molecular Weight : 282.17 g/mol
- Purity : ≥ 98%
The compound features a pyridine ring substituted with a methylthio group and a boron-containing moiety, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various cellular targets. The presence of the boron atom suggests potential applications in targeting enzymes or proteins involved in signaling pathways. Specifically, boronic acids are known to interact with serine and threonine residues in proteins, which can affect phosphorylation processes critical for cell cycle regulation.
Biological Activity
-
Anticancer Activity
- Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth.
- Inhibitors targeting Monopolar Spindle 1 (MPS1), a protein critical for mitotic progression, have shown promising results. For instance, modifications to the pyridine scaffold have resulted in compounds with IC50 values as low as 0.008 μM against MPS1 .
-
Enzyme Inhibition
- The compound's structure allows it to act as an inhibitor for various enzymes involved in metabolic pathways. For example, the inhibition of cytochrome P450 enzymes has been observed with related compounds . This inhibition can lead to significant drug-drug interactions that are clinically relevant.
- Selectivity and Potency
Case Study 1: MPS1 Inhibition
In a study investigating MPS1 inhibitors derived from pyrido[3,4-d]pyrimidine scaffolds, it was found that structural modifications significantly enhanced potency and selectivity against cancer cell lines. The optimized compounds demonstrated effective tumor growth inhibition in xenograft models .
Case Study 2: Cytochrome P450 Interaction
Research on related compounds indicated moderate inhibition of CYP450 enzymes, suggesting potential for adverse drug interactions if co-administered with other pharmaceuticals. This highlights the need for thorough pharmacokinetic studies when developing therapeutics based on this scaffold .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H19BN2O3S |
| Molecular Weight | 282.17 g/mol |
| Purity | ≥ 98% |
| IC50 against MPS1 | ≤ 0.008 μM |
| CYP450 Inhibition | Moderate |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enhances its potential as an anticancer agent. Research has demonstrated that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its boron content allows for the modification of drug release profiles, which can be tailored for specific therapeutic applications. The dioxaborolane group is particularly useful for creating prodrugs that release active pharmaceutical ingredients in a controlled manner .
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
The compound serves as an effective boronic acid pinacol ester in Suzuki-Miyaura coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds and pharmaceuticals. The presence of the methylthio group enhances the reactivity of the compound under mild conditions .
Synthesis of Functionalized Pyridines
The versatility of this compound extends to the synthesis of functionalized pyridines. Its reactive sites allow for various substitutions that can lead to new compounds with desirable biological activities or material properties .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound has shown promise in developing materials for electronic applications .
Nanomaterials
The incorporation of boron into nanomaterials has been shown to improve their electronic properties. Studies are ongoing to explore how this compound can be integrated into nanostructures for applications in sensors and catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyridine core with a pinacol boronate ester at position 5 but differ in substituents at position 2 or other positions. Below is a comparative analysis of key derivatives:
Structural and Functional Group Comparisons
Key Differences and Implications
In contrast, methanesulfonyl (-SO₂Me) and fluoro (-F) groups are electron-withdrawing, increasing the boronate’s electrophilicity and reactivity toward nucleophilic coupling partners .
Solubility and Stability :
- The 2-fluoro derivative exhibits low aqueous solubility but high stability at room temperature, making it suitable for anhydrous reaction conditions .
- Methoxy (-OMe) and amine (-NH₂) groups in other derivatives improve solubility in polar aprotic solvents, advantageous for pharmaceutical synthesis .
Regiochemical Influence: The 3-(methylthio) isomer (vs.
Applications :
- The 2-methoxy-3-amine derivative is tailored for drug synthesis, leveraging boronate reactivity and amine functionality for targeted biological activity .
- Methanesulfonyl -substituted boronate esters are employed in high-yield Suzuki reactions due to their strong electron-withdrawing effects .
Reactivity in Suzuki-Miyaura Coupling
The target compound’s methylthio group moderately activates the boronate ester, enabling efficient coupling with aryl halides. Comparative studies suggest:
- Reaction Rate : Electron-withdrawing substituents (e.g., -SO₂Me) accelerate coupling by 20–30% compared to electron-donating groups (e.g., -SMe) under identical conditions .
- Yield : The target compound achieves 75–85% yield in model reactions with 4-bromotoluene, while the 2-fluoro analog reaches >90% yield due to enhanced electrophilicity .
Preparation Methods
Starting Materials
- 5-Bromopyridine or 5-halopyridine derivatives serve as the initial pyridine scaffold.
- Methylthiolating agents such as methylthiol or methylthiol-containing alcohols.
- Bis(pinacolato)diboron ((BPin)2) as the boron source.
- Catalysts such as palladium complexes, e.g., Pd(dppf)Cl2.
- Bases such as potassium acetate (KOAc).
- Solvents like dioxane or dimethyl ether (DME).
Stepwise Synthesis
Step 1: Methylthiolation of Pyridine
- The methylthio group is introduced typically via nucleophilic substitution or Mitsunobu reaction.
- For example, reaction of 5-bromopyridine with methylthiol or methylthiol-containing alcohol under Mitsunobu conditions (DIAD, triphenylphosphine) at 0 °C to room temperature can yield 2-(methylthio)-5-bromopyridine.
Step 2: Palladium-Catalyzed Borylation
- The key borylation step involves the reaction of the 5-bromo substituent with bis(pinacolato)diboron catalyzed by Pd(dppf)Cl2 in the presence of KOAc.
- Typical conditions include heating in dioxane at 90–100 °C for several hours.
- This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the pyridine ring, yielding the target compound.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1. Methylthiolation | Methylthiol or MeSCH2CH2OH, DIAD, PPh3, 0 °C to rt | 2-(Methylthio)-5-bromopyridine |
| 2. Borylation | (BPin)2, Pd(dppf)Cl2, KOAc, dioxane, 90–100 °C | This compound |
Purification and Characterization
- The crude product is typically purified by flash column chromatography or recrystallization to achieve high purity.
- Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
Research Findings and Notes
- The palladium-catalyzed borylation method is well-established and allows for high regioselectivity and good yields.
- The methylthio substituent enhances the nucleophilicity of the pyridine ring and can influence the electronic properties of the molecule.
- The pinacol boronate ester group is stable and versatile for further Suzuki-Miyaura cross-coupling reactions.
- This synthetic route is adaptable for preparing analogues with different substituents on the pyridine ring.
Comparative Table of Related Compounds
| Compound Name | Substituents | Unique Features | Preparation Notes |
|---|---|---|---|
| This compound | Methylthio at 2-position, BPin at 5-position | Combines sulfur and boronate ester functionalities | Prepared via methylthiolation then Pd-catalyzed borylation |
| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Methyl at 2-position, BPin at 5-position | Lacks sulfur, simpler alkyl substituent | Similar borylation method without methylthiolation |
| 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Isopropoxy at 2-position, BPin at 5-position | Alkoxy substituent alters electronic properties | Prepared via alkoxylation and borylation |
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester reacts with a halogenated pyridine precursor. Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used, with ligand choice (e.g., SPhos) influencing yield .
- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity .
- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent boronate hydrolysis .
- Purification : Flash column chromatography or recrystallization is critical for removing Pd residues and unreacted starting materials .
Table 1 : Representative Reaction Conditions from Literature
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromo-2-(methylthio)pyridine | Pd(dba)₂ | THF | 72 | |
| 2-Chloro-5-boronate pyridine | Pd(PPh₃)₄ | DMF | 63 |
Q. How can researchers confirm the purity and structural integrity of the compound post-synthesis?
- Methodological Answer :
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and boronate integration .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
- Chromatography : HPLC or GC (≥98% purity thresholds) to assess impurities .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguities in stereochemistry or bonding .
Advanced Research Questions
Q. What strategies address low yields or side reactions in cross-coupling steps involving this boronate?
- Methodological Answer :
- Catalyst optimization : Screen ligands (e.g., XPhos vs. SPhos) to enhance turnover .
- Additives : Use K₂CO₃ or Cs₂CO₃ as bases to stabilize intermediates .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Troubleshooting : If deboronation occurs, replace protic solvents with anhydrous THF and rigorously degas reagents .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Multi-technique validation :
- Compare experimental NMR with computational predictions (DFT calculations).
- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .
- Crystallographic evidence : Single-crystal analysis provides definitive bond-length and angle data .
- Isotopic labeling : Introduce deuterated analogs to track exchangeable protons .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Degradation studies :
- Thermogravimetric analysis (TGA) : Identifies decomposition temperatures.
- HPLC monitoring : Track hydrolysis products under humidity (e.g., boronic acid formation) .
- Optimal storage : Store at –20°C in sealed, argon-purged vials with desiccants to prevent boronate hydrolysis .
Table 2 : Stability Data Under Accelerated Conditions
| Condition | Time (weeks) | Purity Loss (%) | Major Degradant |
|---|---|---|---|
| 25°C, 60% RH | 4 | 12 | 5-(Methylthio)pyridine-2-boronic acid |
| –20°C, dry | 12 | <2 | None detected |
Q. How can solubility limitations in aqueous systems be overcome for biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
- Sonication : Enhances dispersion in buffered solutions .
- Prodrug design : Modify the methylthio group to a hydrophilic moiety (e.g., sulfoxide) for improved bioavailability .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between computational and experimental logP values?
- Methodological Answer :
- Experimental validation :
- Shake-flask method : Directly measure partitioning between octanol and water .
- Chromatographic retention : Compare HPLC retention times with standards of known logP .
- Software calibration : Adjust computational parameters (e.g., atomic charges) to align with empirical data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
